

Physicochemical Properties of Cinnoline-7carbonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	Cinnoline-7-carbonitrile	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physicochemical properties of **Cinnoline-7-carbonitrile** is not readily available in publicly accessible literature. This guide provides a comprehensive overview of the known properties of the parent cinnoline molecule and predicts the influence of the 7-carbonitrile substituent based on established principles of physical organic chemistry.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a carbonitrile group at the 7-position of the cinnoline ring is expected to modulate its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide aims to provide a detailed understanding of these properties, offering a foundation for further research and drug development endeavors involving **Cinnoline-7-carbonitrile**.

Physicochemical Properties of Cinnoline

The fundamental physicochemical properties of the parent cinnoline molecule are summarized in the table below. These values serve as a baseline for understanding the properties of its derivatives.



Property	Value	References
Molecular Formula	C ₈ H ₆ N ₂	[6]
Molecular Weight	130.15 g/mol	[6]
Melting Point	39 °C	[7][8]
Boiling Point	103-107 °C at 1.2 Torr	[9]
рКа	2.29 - 2.70	[7][8][10][11]
LogP (calculated)	0.9	[6]
Solubility	Soluble in water and organic solvents.	[11]
Appearance	Pale yellow solid or oil.	[3][7][9]

Predicted Influence of the 7-Carbonitrile Substituent

The introduction of a carbonitrile (-C≡N) group at the 7-position of the cinnoline ring is anticipated to have the following effects on its physicochemical properties:

- Melting Point and Boiling Point: The strong dipole of the nitrile group and its ability to
 participate in dipole-dipole interactions would likely lead to a significant increase in both the
 melting and boiling points of Cinnoline-7-carbonitrile compared to the parent cinnoline.
- Solubility: The polar nature of the nitrile group may slightly increase the solubility in polar solvents. However, the overall effect on aqueous solubility is difficult to predict without experimental data, as the increased polarity might be offset by a more rigid crystal lattice structure. The solubility of a related compound, Quinoline-2-carbonitrile, is noted as insoluble in water.[12]
- pKa: The electron-withdrawing nature of the carbonitrile group is expected to decrease the basicity of the cinnoline nitrogen atoms. This would result in a lower pKa value compared to unsubstituted cinnoline, meaning it would be a weaker base.
- LogP: The carbonitrile group is moderately lipophilic. Its addition to the cinnoline core is expected to increase the octanol-water partition coefficient (LogP), indicating greater

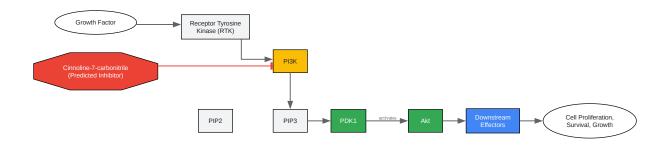


lipophilicity. A calculated XLogP3-AA value for a more complex derivative, 4-(3-methylanilino)cinnoline-3-carbonitrile, is 3.7, suggesting a significant increase in lipophilicity with nitrile and other substitutions.[13]

• Dipole Moment: The highly polar carbonitrile group will significantly increase the overall dipole moment of the molecule.

Biological Activity and Signaling Pathways

Cinnoline derivatives have been reported to interact with various biological targets. For instance, certain derivatives act as inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[14]



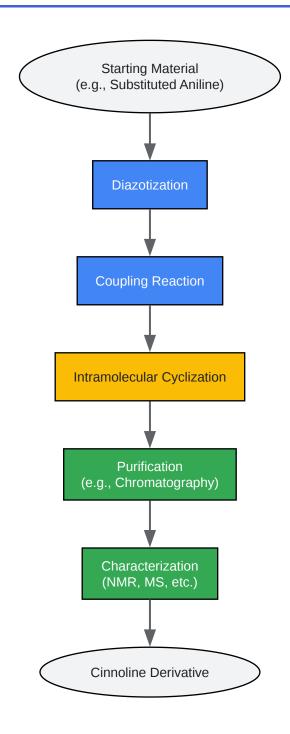
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Caption: Predicted inhibition of the PI3K/Akt signaling pathway by **Cinnoline-7-carbonitrile**.

Experimental Protocols General Synthesis of Cinnoline Derivatives

The synthesis of cinnoline derivatives often involves cyclization reactions. A common method is the Richter cinnoline synthesis, which involves the cyclization of an o-alkynyl aryldiazonium salt.[7] Another approach is the intramolecular cyclization of substituted phenylhydrazones.





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Caption: A generalized experimental workflow for the synthesis of cinnoline derivatives.

Determination of Physicochemical Properties

Standard experimental protocols would be employed to determine the physicochemical properties of **Cinnoline-7-carbonitrile**:



- Melting Point: Determined using a calibrated melting point apparatus.
- Solubility: Measured by determining the concentration of a saturated solution using techniques like UV-Vis spectroscopy or HPLC.
- pKa: Determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH.
- LogP: Experimentally determined using the shake-flask method or estimated by reversephase high-performance liquid chromatography (RP-HPLC).

Conclusion

While specific experimental data for **Cinnoline-7-carbonitrile** is currently lacking, this guide provides a solid foundation for researchers by summarizing the known properties of the parent cinnoline scaffold and offering scientifically grounded predictions for the 7-carbonitrile derivative. The diverse biological activities of cinnoline derivatives make this class of compounds a promising area for further investigation in drug discovery. The synthesis and detailed characterization of **Cinnoline-7-carbonitrile** are crucial next steps to validate these predictions and explore its full therapeutic potential.

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